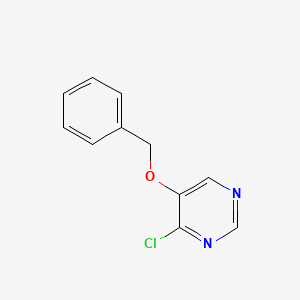

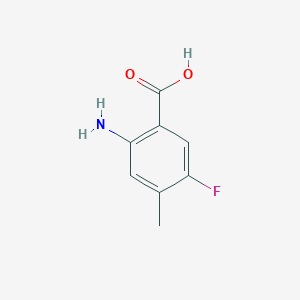

2-Amino-5-fluoro-4-methylbenzoic acid

Vue d'ensemble

Description

The compound of interest, 2-Amino-5-fluoro-4-methylbenzoic acid, is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is modified by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring. This compound is related to various research areas, including the synthesis of benzothiazoles and their potential antitumor properties, as well as the study of molecular conformations and properties through spectroscopic methods and computational chemistry .

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications of the Jacobsen cyclization process, leading to compounds with potent cytotoxic properties in vitro . Another study optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a compound structurally similar to our compound of interest, using a series of reactions starting from 3-fluorobenzoic acid, achieving a high yield of 81% . These studies provide insights into the synthetic routes that could be applicable for synthesizing 2-Amino-5-fluoro-4-methylbenzoic acid.

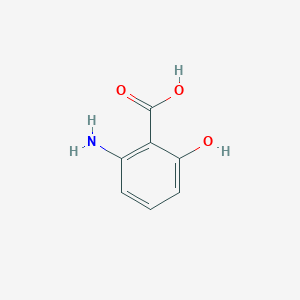

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been analyzed using experimental techniques such as FT-IR, FT-Raman, UV spectroscopy, and computational methods like density functional theory (DFT) . For example, the study of 2-amino-5-bromobenzoic acid revealed four possible conformers, with the most stable conformer identified through computational analysis . These techniques could be applied to determine the most stable conformer of 2-Amino-5-fluoro-4-methylbenzoic acid and to understand its molecular interactions.

Chemical Reactions Analysis

The reactivity of related compounds with amino groups has been investigated, such as the reaction of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) for fluorometric assays in high-performance liquid chromatography . This suggests that the amino group in 2-Amino-5-fluoro-4-methylbenzoic acid could also participate in similar reactions, potentially leading to applications in analytical chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analytical methods. For instance, the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was characterized by spectral studies and single-crystal X-ray diffraction analysis, providing detailed information on its crystal structure and stability . The thermodynamic properties of 2-amino-5-bromobenzoic acid were also calculated, showing the relationship between standard heat capacity, entropy, enthalpy changes, and temperature . These studies could guide the analysis of the physical and chemical properties of 2-Amino-5-fluoro-4-methylbenzoic acid.

Applications De Recherche Scientifique

Antitumor Properties

2-Amino-5-fluoro-4-methylbenzoic acid, as part of the benzothiazole series, shows significant antitumor properties. Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles that were potently cytotoxic in vitro against sensitive human breast cancer cell lines but inactive against nonmalignant cells. One compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, emerged as a potent broad-spectrum agent and is the focus of pharmaceutical and preclinical development (Hutchinson et al., 2001). Additionally, Bradshaw et al. (2002) evaluated amino acid prodrugs of this benzothiazole, finding that they revert to their parent amine in vivo and significantly retard the growth of breast and ovarian xenograft tumors (Bradshaw et al., 2002).

Synthesis and Characterization

Yin Jian-zhong (2010) optimized a synthesis method for Methyl 2-amino-5-fluorobenzoate, a related compound, achieving a high yield and confirming the structure through various analytical methods (Yin Jian-zhong, 2010). Similarly, Zheng Jian-hong (2012) synthesized 2-Amino-3-methylbenzoic acid as part of a process to create Chloranthraniliprole, an agricultural compound, demonstrating the versatile use of such compounds in different domains (Zheng Jian-hong, 2012).

Medicinal Chemistry and Imaging Applications

Wang et al. (2006) synthesized fluorinated 2-arylbenzothiazoles for potential use as PET cancer imaging agents, highlighting the role of such compounds in diagnostic imaging (Wang et al., 2006). Furthermore, Wang and Guengerich (2012) studied the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, revealing insights into their mechanism of action and potential therapeutic applications (Wang & Guengerich, 2012).

Solubility and Chemical Properties

Zhu et al. (2019) conducted research on 2-amino-3-methylbenzoic acid, focusing on its solubility in various solvents. This study is essential for understanding the purification processes of such compounds (Zhu et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJZFWRKRROGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545982 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-4-methylbenzoic acid | |

CAS RN |

103877-79-8 | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103877-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B1282447.png)

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)